molecular formula C11H14ClNO2S B2528479 (1S,5R)-1-Phenyl-6lambda6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide;hydrochloride CAS No. 2490323-07-2

(1S,5R)-1-Phenyl-6lambda6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide;hydrochloride

Katalognummer: B2528479
CAS-Nummer: 2490323-07-2
Molekulargewicht: 259.75
InChI-Schlüssel: OIPXIOFEKAPCTH-ACMTZBLWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a bicyclic sulfonamide derivative featuring a 3-azabicyclo[3.2.0]heptane core with a phenyl substituent at the 1-position and two sulfonyl oxygen atoms (6,6-dioxide). The hydrochloride salt enhances its aqueous solubility, a common pharmaceutical modification for improved bioavailability. The stereochemistry (1S,5R) is critical for its molecular interactions, as chirality often dictates pharmacological activity.

Eigenschaften

IUPAC Name

(1S,5R)-1-phenyl-6λ6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2S.ClH/c13-15(14)8-11(7-12-6-10(11)15)9-4-2-1-3-5-9;/h1-5,10,12H,6-8H2;1H/t10-,11-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIPXIOFEKAPCTH-ACMTZBLWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CN1)(CS2(=O)=O)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@](CN1)(CS2(=O)=O)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

(1S,5R)-1-Phenyl-6lambda6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide;hydrochloride is a bicyclic compound characterized by its unique structural features, including a sulfur atom in the bicyclic framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antibacterial and central nervous system (CNS) applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₁H₁₄ClNO₂S
  • Molecular Weight : 259.75 g/mol
  • CAS Number : 2490323-07-2
PropertyValue
Molecular FormulaC₁₁H₁₄ClNO₂S
Molecular Weight259.75 g/mol
CAS Number2490323-07-2

The biological activity of (1S,5R)-1-Phenyl-6lambda6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide;hydrochloride is primarily mediated through its interaction with specific molecular targets such as enzymes and receptors involved in various physiological processes. The compound's unique structure allows it to bind effectively to these targets, leading to alterations in cellular functions.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated its effectiveness in inhibiting the growth of various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Bacillus subtilis

The mechanism involves the suppression of cell wall synthesis, which ultimately leads to bacterial cell death .

Study on Antibacterial Efficacy

A study conducted by researchers at the Islamia University of Bahawalpur evaluated the antibacterial activity of several derivatives of bicyclic compounds similar to (1S,5R)-1-Phenyl-6lambda6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide;hydrochloride. The agar well diffusion method was employed to assess efficacy against multiple bacterial strains. Results indicated that this compound showed promising activity comparable to standard antibiotics like meropenem .

Enzyme Inhibition Studies

Further investigations into enzyme inhibition revealed that (1S,5R)-1-Phenyl-6lambda6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide;hydrochloride effectively inhibited urease and alpha-amylase enzymes. These findings suggest potential applications in treating conditions related to these enzymes' activities, such as urea cycle disorders and diabetes management .

Antioxidant Activity

Antioxidant assays using DPPH (1,1-diphenyl-2-picryl hydrazyl) have shown that this compound possesses notable free radical scavenging abilities. The percentage inhibition of free radicals was calculated and demonstrated significant antioxidant potential, indicating a possible role in mitigating oxidative stress-related diseases .

Pharmacological Applications

Given its biological activity profile, (1S,5R)-1-Phenyl-6lambda6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide;hydrochloride is being explored for various pharmacological applications:

  • Antibacterial Treatments : Potential use in treating bacterial infections resistant to conventional antibiotics.
  • CNS Disorders : Investigations into its effects on neurotransmitter systems may reveal benefits in treating neurological conditions.
  • Antioxidant Therapies : Its ability to scavenge free radicals positions it as a candidate for developing treatments against oxidative stress-related disorders.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares structural and functional features of the target compound with analogous bicyclic systems from the evidence:

Compound Core Structure Substituents/Modifications Key Features Potential Implications
(1S,5R)-1-Phenyl-6λ⁶-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide;hydrochloride (Target) 3-azabicyclo[3.2.0]heptane Phenyl (1-position), 6,6-dioxide (sulfonamide), hydrochloride salt High polarity (sulfonyl group), chiral centers, enhanced solubility via salt Possible CNS/antimicrobial activity; stability due to sulfonamide
Comp-1 () 3-azabicyclo[2.2.2]octane Benz[de]isoquinoline, oxo group Rigid, fused aromatic system Likely CNS-targeting (e.g., acetylcholinesterase inhibition)
Ampicillin analogs () 4-thia-1-azabicyclo[3.2.0]heptane β-lactam ring, amino-phenylacetamido group Antimicrobial activity via β-lactam Broad-spectrum antibiotics; target penicillin-binding proteins
(1S,5R)-Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate () 3-azabicyclo[3.1.0]hexane Methyl ester, dimethyl groups Smaller bicyclic core, lipophilic substituents Potential prodrug or CNS penetration enhancer
Ethyl (1R,5S,6s)-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride () 3-azabicyclo[3.1.0]hexane Ethyl ester, hydrochloride salt Salt form improves solubility; ester may hydrolyze in vivo Prodrug candidate for esterase-activated delivery
MLN-519 () 6-oxa-2-azabicyclo[3.2.0]heptane Hydroxybutyl, propyl, dione groups Oxabicyclo core with ketone functionalities Potential protease inhibition or anti-inflammatory applications

Key Structural and Functional Differences

Core Bicyclic Framework :

  • The target compound’s 3-azabicyclo[3.2.0]heptane core (7-membered ring) contrasts with smaller analogs like 3-azabicyclo[3.1.0]hexane (6-membered) . Larger rings (e.g., 3-azabicyclo[4.2.0]octane in ) may offer distinct conformational flexibility for target binding .

Heteroatoms and Functional Groups: The 6,6-dioxide (sulfonamide) group in the target compound increases polarity and hydrogen-bonding capacity compared to non-sulfonamide analogs (e.g., methyl esters in ). This could enhance solubility but reduce membrane permeability . Thia/oxa substitutions (e.g., 4-thia in ampicillin analogs vs. 6-oxa in MLN-519) influence electronic properties and metabolic stability .

Substituent Effects :

  • The phenyl group at the 1-position in the target compound may enhance hydrophobic interactions in binding pockets, similar to aryl-substituted β-lactams in .
  • Salt forms (e.g., hydrochloride in the target compound vs. free bases) are critical for pharmacokinetics, as seen in ’s ethyl ester hydrochloride .

Stereochemistry :

  • Chirality (1S,5R) in the target compound is a decisive factor for activity, analogous to the (2S,5R,6R) configuration in ampicillin derivatives .

Research Findings and Implications

  • Synthetic Accessibility : highlights methods for synthesizing methyl esters of azabicyclo[3.1.0]hexane derivatives, suggesting that the target compound’s synthesis may involve similar sulfonylation and stereoselective steps .
  • Spectroscopic Characterization : Structural analogs in and were characterized via NMR and UV spectroscopy, implying that the target compound’s stereochemistry and purity can be validated using these techniques .
  • Pharmacological Potential: While direct data is absent, the sulfonamide group in the target compound resembles antimicrobial sulfa drugs, and the azabicyclo framework aligns with neuromodulators (e.g., tropane alkaloids in ) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.